molecular formula C10H21NOSi B15069997 5-Methyl-1-(trimethylsilyl)azepan-2-one CAS No. 61227-02-9

5-Methyl-1-(trimethylsilyl)azepan-2-one

Cat. No.: B15069997
CAS No.: 61227-02-9
M. Wt: 199.36 g/mol
InChI Key: KGNQAJHOAPXYBO-UHFFFAOYSA-N
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Description

5-Methyl-1-(trimethylsilyl)azepan-2-one is a heterocyclic compound with a seven-membered ring containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-(trimethylsilyl)azepan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 5-methyl-2-oxohexanoic acid with trimethylsilylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate amide, which then cyclizes to form the azepanone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-(trimethylsilyl)azepan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and organometallic compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted azepanones.

Scientific Research Applications

5-Methyl-1-(trimethylsilyl)azepan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-1-(trimethylsilyl)azepan-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    2-Azepanone: A structurally related compound with a similar azepanone ring but lacking the methyl and trimethylsilyl groups.

    2-Azepanethione: Contains a sulfur atom in place of the oxygen in the azepanone ring.

Uniqueness

5-Methyl-1-(trimethylsilyl)azepan-2-one is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

61227-02-9

Molecular Formula

C10H21NOSi

Molecular Weight

199.36 g/mol

IUPAC Name

5-methyl-1-trimethylsilylazepan-2-one

InChI

InChI=1S/C10H21NOSi/c1-9-5-6-10(12)11(8-7-9)13(2,3)4/h9H,5-8H2,1-4H3

InChI Key

KGNQAJHOAPXYBO-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=O)N(CC1)[Si](C)(C)C

Origin of Product

United States

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